molecular formula C18H33NaO3 B018567 Ricinelaidic acid sodium salt CAS No. 108321-51-3

Ricinelaidic acid sodium salt

Cat. No.: B018567
CAS No.: 108321-51-3
M. Wt: 321.4 g/mol
InChI Key: ZCEUYFQZJDGDEF-NBYYMMLRSA-N
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Description

Ricinoleic acid, monosodium salt, (+)- is a derivative of ricinoleic acid, a hydroxylated fatty acid primarily obtained from castor oil. Ricinoleic acid is a C18 fatty acid with a double bond at the C(9) position and a hydroxyl group at the C(12) position, making it a unique compound with various industrial and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ricinoleic acid is typically isolated from castor oil through a process involving fractional precipitation and salting-out techniques. The salting-out approach, which utilizes monobasic alkali salts, has shown better separation efficiency compared to other methods . The process involves the use of a co-solvent system consisting of isopropyl ether and ethanol in a 65:35 v/v ratio, applied at a castor oil to co-solvent system mass to volume ratio of 1:5 .

Industrial Production Methods: Industrial production of ricinoleic acid involves several methods, including mechanical compression, chemical or solvent extraction, aqueous enzymatic extraction, and reactive extraction. The solvent extraction method often uses n-hexane and super-critical carbon dioxide (SC-CO2) for efficient extraction . The hydrolysis of castor oil using the enzyme lipozyme TL IM is considered the most effective technique due to its green chemistry approach .

Chemical Reactions Analysis

Types of Reactions: Ricinoleic acid, monosodium salt, (+)- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in olefin metathesis reactions such as self-metathesis, cross-metathesis, acyclic diene metathesis polymerization, ring-closing metathesis, and ring-opening metathesis .

Common Reagents and Conditions: Common reagents used in these reactions include Grubbs’ catalysts for metathesis reactions, and bases like sodium hydroxide for saponification . The conditions for these reactions vary, with some requiring elevated temperatures and specific catalysts to achieve the desired products.

Major Products Formed: The major products formed from these reactions include dihydroxy unsaturated hydrocarbons, unsaturated diesters, and sebacic acid. Sebacic acid is produced by the cleavage of ricinoleic acid and is used in the preparation of certain nylons .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ricinoleic acid include lesquerolic acid, ricinelaidic acid, and undecylenic acid . These compounds share structural similarities but differ in their functional groups and specific applications.

Uniqueness: Ricinoleic acid, monosodium salt, (+)- is unique due to its hydroxyl group at the C(12) position and its ability to undergo a wide range of chemical reactions. Its versatility in industrial applications and potential therapeutic benefits make it a valuable compound in various fields .

Properties

InChI

InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/b12-9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEUYFQZJDGDEF-NBYYMMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C/C=C/CCCCCCCC(=O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585263
Record name PUBCHEM_16219928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-51-3
Record name PUBCHEM_16219928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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